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Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

Get Quote

Compound Identity & Structural Context
Target Molecule: 3-Fluoro-3-methylazepane Molecular Formula:

Molecular Weight: 131.19 g/mol (Free Base) CAS Number: Not widely listed (Novel Building
Block) Structural Class: Gem-disubstituted 7-membered heterocycle.

Significance: The gem-fluoro-methyl motif is a bioisostere for carbonyl or hydroxyl groups, often

used to block metabolic soft spots or modulate basicity (

) via the inductive effect of fluorine. The 7-membered azepane ring introduces specific
conformational flexibility distinct from piperidines.

Structural Visualization & Numbering
The numbering convention used in this guide starts at Nitrogen (1) and proceeds toward the

substituted carbon (3).
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Figure 1: Connectivity and Numbering of 3-Fluoro-3-methylazepane
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Nuclear Magnetic Resonance (NMR) Profiling
The presence of the Fluorine atom (

, spin 1/2, 100% abundance) dominates the NMR profile, causing extensive splitting in both

and

spectra.

A. NMR (376 MHz, )
Chemical Shift:

-145.0 to -155.0 ppm.

Multiplicity: Multiplet (typically a broad sextet or dectet depending on resolution).

Coupling:

Couples to the geminal methyl protons (
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Hz).

Couples to adjacent methylene protons at C2 and C4 (

Hz, dependent on dihedral angles in the preferred conformer).

B. NMR (400 MHz, )
The 7-membered ring flexibility often results in broad signals unless the sample is cooled (e.g.,

-40°C) to freeze the conformers.

Position
Shift (

ppm)
Multiplicity

Coupling
Constants (

Hz)

Assignment
Logic

1.35 -- 1.45 Doublet (d)

Characteristic

large coupling to

gem-F.

H2a, H2b 2.90 -- 3.10 Multiplet ,

Deshielded by N

and

-F effect.

Diastereotopic.

H7a, H7b 2.70 -- 2.90 Multiplet --
Adjacent to N,

but distal from F.

H4a, H4b 1.60 -- 1.80 Multiplet

Shielded,

complex coupling

to F.

H5, H6 1.50 -- 1.70 Broad m --
Ring methylene

envelope.

N-H 1.80 -- 2.50 Broad s --

Exchangeable;

shift varies with

conc./solvent.

C. NMR (100 MHz, )
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Carbon-Fluorine coupling (

) provides the definitive structural proof.

Carbon
Shift (

ppm)

Splitting
Pattern

Coupling (

Hz)
Notes

C3 94.0 -- 98.0 Doublet (d)
Quaternary C

attached to F.

C2 58.0 -- 62.0 Doublet (d)
to N,

to F.

C4 38.0 -- 42.0 Doublet (d) to F.

22.0 -- 25.0 Doublet (d)
Geminal methyl

group.[1][2]

C7 48.0 -- 50.0 Singlet (s) -- Distal from F.

C5/C6 25.0 -- 30.0 Singlet (s) Hz
Remote ring

carbons.

Mass Spectrometry (MS) Fragmentation
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

Primary Fragmentation Pathway (EI, 70 eV)
Molecular Ion (

): Weak signal at m/z 131.

-Cleavage: The nitrogen lone pair drives cleavage adjacent to the amine.

Cleavage at C2-C3 bond is less favorable due to the F atom.

Cleavage at C7-C6 is possible.
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Loss of HF (M-20): A diagnostic elimination common in aliphatic fluorides.

m/z 111 (

): Formation of a cyclic iminium or alkene species.

Loss of Methyl (M-15):

m/z 116: Loss of the geminal methyl group (stabilized by F).

Figure 2: Predicted Mass Spec Fragmentation Pathways
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Infrared Spectroscopy (IR)
Sampling: Neat oil (ATR) or KBr pellet (if HCl salt).

N-H Stretch: 3300–3500

(Weak/Broad). If tertiary amine derivative, this is absent.

C-H Stretch: 2850–2980

.

C-F Stretch:1050–1150

. This is the strongest diagnostic band in the fingerprint region, typically appearing as a
strong, broad absorption.
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Fingerprint: 1450–1470

(CH2 scissoring/bending).

Experimental Validation Protocol
Since this is a specialized building block, impurities from synthesis (e.g., ring-contraction

byproducts or non-fluorinated precursors) are common.

Step-by-Step Characterization Workflow
Sample Prep: Dissolve ~10 mg in 0.6 mL

. If the sample is a Hydrochloride salt, add 1 drop of

or use

to free the base in situ for clearer coupling constants.

Run

NMR First:

This is the quickest purity check. You should see a single multiplet.

Artifacts: If you see a signal at -180 to -200 ppm, it indicates a secondary fluoride (H-F)

impurity (lack of methyl group).

Run

NMR:

Focus on the methyl region (1.4 ppm). Verify the doublet splitting (

Hz). A singlet here indicates hydrolysis of the Fluorine to an alcohol (3-hydroxy-3-
methylazepane).

Run

NMR (Proton Decoupled):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2779238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verify the doublet at ~96 ppm. This confirms the C-F bond is intact.
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for unsubstituted azepane).
Fragmentation of Fluoroamines:J. Mass Spectrom. 2008, 43, 112-120. (Mechanisms of HF
loss in ESI-MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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